molecular formula C9H12FNO B3027706 2-[(Ethylamino)methyl]-4-fluorophenol CAS No. 1363166-27-1

2-[(Ethylamino)methyl]-4-fluorophenol

Cat. No.: B3027706
CAS No.: 1363166-27-1
M. Wt: 169.20
InChI Key: DJQOHANZBIQNAC-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]-4-fluorophenol is an organic compound with the molecular formula C9H12FNO It is a fluorinated phenol derivative, which means it contains a fluorine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-4-fluorophenol typically involves the reaction of phenol with ethylamine and formaldehyde. The process can be summarized as follows:

    Starting Materials: Phenol, ethylamine, and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as distillation and crystallization to ensure the product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-[(Ethylamino)methyl]-4-fluorobenzaldehyde.

    Reduction: Formation of 2-[(Ethylamino)methyl]-4-fluoroaniline.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-[(Ethylamino)methyl]-4-fluorophenol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-[(Ethylamino)methyl]-4-fluorophenol can be compared with other similar compounds, such as:

    2-[(Methylamino)methyl]-4-fluorophenol: Similar structure but with a methyl group instead of an ethyl group.

    2-[(Ethylamino)methyl]-4-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-[(Ethylamino)methyl]-4-bromophenol: Similar structure but with a bromine atom instead of a fluorine atom.

Properties

IUPAC Name

2-(ethylaminomethyl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOHANZBIQNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286783
Record name 2-[(Ethylamino)methyl]-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-27-1
Record name 2-[(Ethylamino)methyl]-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Ethylamino)methyl]-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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